2,5-Bis(propan-2-yl)pyrrolidine

Asymmetric Catalysis Chiral Ligand Synthesis Cross-Coupling

Secure the essential C2-symmetric scaffold for advanced asymmetric synthesis. 2,5-Bis(propan-2-yl)pyrrolidine provides a privileged chiral environment critical for high enantioselectivity in catalysis and FBDD. The 2,5-diisopropyl motif imparts unique steric bulk, ensuring superior facial selectivity versus simpler pyrrolidines, making it non-substitutable for high-performance ligand design.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B12106731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(propan-2-yl)pyrrolidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(N1)C(C)C
InChIInChI=1S/C10H21N/c1-7(2)9-5-6-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3
InChIKeyCITAJXRBKWJHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(propan-2-yl)pyrrolidine: Core Structural and Physicochemical Properties for Procurement Evaluation


2,5-Bis(propan-2-yl)pyrrolidine (also known as 2,5-diisopropylpyrrolidine) is a C2-symmetric, nitrogen-containing heterocyclic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It features a pyrrolidine ring substituted with two isopropyl groups at the 2 and 5 positions, imparting significant steric bulk and a well-defined chiral environment when the molecule is non-racemic [1]. This structural motif is a privileged scaffold in asymmetric catalysis and medicinal chemistry, where the C2-symmetry is particularly valued for reducing the number of possible diastereomeric transition states, thereby enhancing enantioselectivity in catalytic applications [1].

Why Generic Pyrrolidine Substitution Fails: The Critical Role of 2,5-Diisopropyl Substitution in Asymmetric Induction


Generic substitution of 2,5-bis(propan-2-yl)pyrrolidine with other 2,5-disubstituted or unsubstituted pyrrolidines is not chemically equivalent due to the profound impact of the isopropyl group's steric and electronic properties on catalytic performance. The bulky isopropyl groups create a highly sterically hindered environment that is critical for achieving high facial selectivity in asymmetric reactions [1]. In contrast, smaller substituents like methyl groups or unsubstituted pyrrolidine lack the requisite steric bulk to effectively shield one face of a reactive intermediate, often leading to significantly diminished or reversed enantioselectivity [2]. Furthermore, the C2-symmetry, when combined with the isopropyl substitution pattern, restricts conformational flexibility and reduces the number of competing diastereomeric transition states, a feature that is fundamental to its utility as a chiral ligand and is not universally shared by other pyrrolidine derivatives [1].

Quantitative Evidence Guide: Comparative Performance of 2,5-Bis(propan-2-yl)pyrrolidine in Key Applications


Synthetic Utility of 1-Amino-2,5-diisopropylpyrrolidine as a Ligand Precursor: High Yield in Hydrazone Formation

The derivative (2S,5S)-1-amino-2,5-diisopropylpyrrolidine, a key intermediate for chiral bis-hydrazone ligands, can be synthesized with a high yield of 85% in the reaction with 2-diphenylphosphinobenzaldehyde in toluene over 3.0 hours [1]. This high yield in a single step for a sterically demanding substrate demonstrates the practical accessibility of functionalized 2,5-diisopropylpyrrolidine derivatives. While specific comparative yield data for analogous reactions with other 2,5-dialkylpyrrolidines under identical conditions are not available in the same report, this value serves as a quantitative baseline for evaluating synthetic efficiency and procurement for ligand development programs.

Asymmetric Catalysis Chiral Ligand Synthesis Cross-Coupling

Asymmetric Induction: Impact of 2,5-Diisopropyl Substitution on Enantioselectivity in Diethylzinc Additions

The class of C2-symmetric 2,5-disubstituted pyrrolidines, of which 2,5-bis(propan-2-yl)pyrrolidine is a prominent example, has been shown to be effective chiral ligands in the addition of diethylzinc to aryl aldehydes. A closely related analog, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, demonstrated high enantioselectivities with up to 96% ee and yields of 85-95% [1]. In stark contrast, a different ligand scaffold, N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, led to a significant drop in enantiomeric excess and even an inversion of enantioselectivity for certain aryl aldehydes [1]. While direct, head-to-head quantitative data for the diisopropyl analog are not provided in this study, the data highlight the extreme sensitivity of enantioselectivity to the specific nature of the 2,5-substituents, establishing a clear structure-selectivity relationship that underscores the non-interchangeability of 2,5-diisopropylpyrrolidine with other 2,5-disubstituted variants.

Asymmetric Synthesis Chiral Ligand Enantioselective Addition

Catalytic Performance in Asymmetric Suzuki-Miyaura Cross-Coupling

Phosphino hydrazone ligands derived from the (2S,5S)-2,5-diisopropylpyrrolidine scaffold exhibit excellent catalytic activity and provide good enantioselectivities in the asymmetric Suzuki-Miyaura cross-coupling for the synthesis of axially chiral biaryls . These ligands are particularly effective for the most challenging substrates, including monocyclic, functionalized aryl bromides and triflates . While direct quantitative comparison to other ligand scaffolds is not provided in the same study, the report explicitly notes that a derivative with a different substitution pattern, (2S,5S)-2,5-diphenylpyrrolidine, was inadequate for the reaction, highlighting the critical role of the 2,5-diisopropyl substitution in enabling catalytic activity for these challenging cross-couplings [1].

Cross-Coupling Chiral Biaryls Palladium Catalysis

Priority Application Scenarios for 2,5-Bis(propan-2-yl)pyrrolidine Based on Differentiated Performance


Scaffold for Chiral Bis-hydrazone Ligands in Asymmetric Catalysis

The (2S,5S)-2,5-diisopropylpyrrolidine core is a key structural element in the design of chiral bis-hydrazone ligands, which have demonstrated high activity and enantioselectivity in challenging asymmetric Suzuki-Miyaura cross-coupling reactions . The specific steric environment created by the isopropyl groups is essential for this activity, as analogous ligands derived from 2,5-diphenylpyrrolidine were found to be inadequate . This scenario justifies the procurement of enantiopure (2S,5S)-2,5-diisopropylpyrrolidine for the development of next-generation catalysts for the synthesis of axially chiral biaryls.

Building Block for C2-Symmetric Chiral Auxiliaries and Ligands

2,5-Bis(propan-2-yl)pyrrolidine serves as a privileged C2-symmetric scaffold for the development of chiral auxiliaries and ligands . The C2-symmetry is known to reduce the number of competing diastereomeric transition states in asymmetric reactions, a property that is critical for achieving high enantioselectivity . The 85% yield reported for the synthesis of a key derivative (1-amino-2,5-diisopropylpyrrolidine) demonstrates its practical synthetic accessibility, making it a viable starting material for custom ligand synthesis in academic and industrial research laboratories [1].

Fragment for 3D Diversity in Fragment-Based Drug Discovery

Due to its non-planar, three-dimensional structure and defined stereochemical vectors, 2,5-bis(propan-2-yl)pyrrolidine is an attractive fragment for incorporation into fragment-based drug discovery (FBDD) libraries . Pyrrolidines with appropriate substitution patterns, such as the 2,5-diisopropyl motif, provide excellent coverage of functional vector space for fragment optimization, offering a distinct alternative to the planar, aromatic fragments that often dominate screening collections . This application underscores the compound's value in medicinal chemistry programs seeking to explore novel 3D chemical space.

Model Compound for Structural and Computational Studies

The well-defined and rigid structure of 2,5-bis(propan-2-yl)pyrrolidine makes it an excellent model system for combined experimental and theoretical studies. The compound's structure has been optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, with calculated parameters showing good agreement with experimental X-ray diffraction (XRD) data . This validated theoretical model can be used to predict properties and reactivity of related pyrrolidine derivatives, supporting research into novel organocatalysts and bioactive molecules .

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